molecular formula C13H9ClN2O2 B1418248 (4E)-3-(Chloromethyl)-4-(1H-indol-5-ylmethylene)-isoxazol-5(4H)-one CAS No. 1142199-80-1

(4E)-3-(Chloromethyl)-4-(1H-indol-5-ylmethylene)-isoxazol-5(4H)-one

Cat. No.: B1418248
CAS No.: 1142199-80-1
M. Wt: 260.67 g/mol
InChI Key: YFGKAIUCSJLQTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-3-(Chloromethyl)-4-(1H-indol-5-ylmethylene)-isoxazol-5(4H)-one is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-(Chloromethyl)-4-(1H-indol-5-ylmethylene)-isoxazol-5(4H)-one typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the reaction of hydroxylamine with a β-keto ester or β-diketone under acidic or basic conditions.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents such as formaldehyde and hydrochloric acid or chloromethyl methyl ether.

    Attachment of the Indole Moiety: The indole moiety can be introduced through a condensation reaction with an appropriate indole derivative, often under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-(Chloromethyl)-4-(1H-indol-5-ylmethylene)-isoxazol-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted isoxazoles.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, warranting further investigation.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (4E)-3-(Chloromethyl)-4-(1H-indol-5-ylmethylene)-isoxazol-5(4H)-one depends on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The indole moiety may allow the compound to intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (4E)-3-(Chloromethyl)-4-(1H-indol-5-ylmethylene)-isoxazole: Similar structure but lacks the ketone group.

    (4E)-3-(Chloromethyl)-4-(1H-indol-5-ylmethylene)-oxazole: Similar structure but contains an oxazole ring instead of an isoxazole ring.

    (4E)-3-(Chloromethyl)-4-(1H-indol-5-ylmethylene)-thiazole: Similar structure but contains a thiazole ring instead of an isoxazole ring.

Uniqueness

The uniqueness of (4E)-3-(Chloromethyl)-4-(1H-indol-5-ylmethylene)-isoxazol-5(4H)-one lies in its combination of functional groups and heterocyclic rings, which confer distinct chemical reactivity and potential biological activity. Its chloromethyl group and indole moiety make it particularly versatile for various synthetic and research applications.

Properties

IUPAC Name

3-(chloromethyl)-4-(indol-5-ylidenemethyl)-2H-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2/c14-7-12-10(13(17)18-16-12)6-8-1-2-11-9(5-8)3-4-15-11/h1-6,16H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGKAIUCSJLQTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC2=CC1=CC3=C(NOC3=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4E)-3-(Chloromethyl)-4-(1H-indol-5-ylmethylene)-isoxazol-5(4H)-one
Reactant of Route 2
(4E)-3-(Chloromethyl)-4-(1H-indol-5-ylmethylene)-isoxazol-5(4H)-one
Reactant of Route 3
(4E)-3-(Chloromethyl)-4-(1H-indol-5-ylmethylene)-isoxazol-5(4H)-one
Reactant of Route 4
(4E)-3-(Chloromethyl)-4-(1H-indol-5-ylmethylene)-isoxazol-5(4H)-one
Reactant of Route 5
(4E)-3-(Chloromethyl)-4-(1H-indol-5-ylmethylene)-isoxazol-5(4H)-one
Reactant of Route 6
(4E)-3-(Chloromethyl)-4-(1H-indol-5-ylmethylene)-isoxazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.